N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, a tetrazole group, and several fluorine atoms attached to different parts of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the fluorine atoms, and the coupling of the different parts of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . The fluorine atoms in the molecule would be particularly useful in 19F NMR analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and tetrazole groups could potentially undergo various reactions. The presence of fluorine atoms could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and characterization of compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide, emphasizing the significance of fluorine atoms in modifying the chemical and biological properties of benzamide derivatives. For instance, studies on the disposition and metabolism of fluorine-containing compounds highlight the role of fluorine in influencing metabolic pathways and enhancing compound stability (Renzulli et al., 2011). Furthermore, the exploration of fluorine's impact on the synthesis of novel derivatives offers insights into the design of compounds with potential therapeutic applications (Wang et al., 2009).
Biological Interactions and Potential Applications
The investigation into the antipathogenic activity of thiourea derivatives containing fluorine atoms, including compounds structurally related to this compound, has demonstrated significant antimicrobial efficacy against various bacterial strains, indicating the potential of fluorinated benzamides in developing new antimicrobial agents (Limban et al., 2011). Additionally, the role of fluorinated compounds in the development of diagnostic and therapeutic agents is exemplified by the synthesis of fluorine-18 labeled antagonists for imaging applications, showcasing the utility of such compounds in medical research and diagnosis (Lang et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O/c17-12-5-7-13(8-6-12)25-14(22-23-24-25)9-21-15(26)10-1-3-11(4-2-10)16(18,19)20/h1-8H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPTUVDMBUVZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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